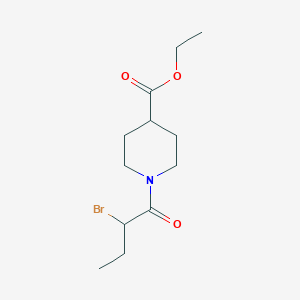

Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylate with 2-bromobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate serves as an important intermediate in the synthesis of muscarinic acetylcholine receptor antagonists. For instance, it is involved in the preparation of umeclidinium bromide, a medication used for the treatment of chronic obstructive pulmonary disease (COPD) . The compound's ability to undergo further transformations makes it a versatile building block for developing new therapeutic agents.

2. Anticancer Research

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. This compound can potentially be modified to enhance its efficacy against cancer cells. Research into similar compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Synthetic Applications

1. Organic Synthesis

The compound is utilized in various organic synthesis protocols due to its reactive bromine atom, which can participate in nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups, facilitating the synthesis of complex organic molecules .

2. Development of Acaricides

Research has explored the use of ethyl derivatives in developing acaricides, which are substances used to kill ticks and mites. The effectiveness of ethyl-based compounds against different developmental stages of ticks suggests that this compound could be investigated for similar applications .

Data Table: Applications Overview

| Application Area | Details |

|---|---|

| Pharmaceutical Intermediates | Used in synthesizing umeclidinium bromide for COPD treatment |

| Anticancer Research | Potential modifications may enhance anticancer efficacy |

| Organic Synthesis | Serves as a reactive intermediate for introducing functional groups |

| Development of Acaricides | Investigated for efficacy against tick larvae and nymphs |

Case Studies

Case Study 1: Umeclidinium Bromide Synthesis

In a study focusing on the synthesis of umeclidinium bromide, this compound was identified as a key intermediate that significantly improved yield and purity compared to previous methods . The process demonstrated higher efficiency and reduced formation of toxic by-products.

Case Study 2: Anticancer Activity

A series of piperidine derivatives were synthesized from this compound, leading to compounds that exhibited notable cytotoxicity against various cancer cell lines. The modifications aimed at enhancing selectivity towards cancer cells while minimizing effects on normal cells .

Wirkmechanismus

The mechanism of action of Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by altering the enzyme’s conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 1-(2-chlorobutanoyl)piperidine-4-carboxylate

- Ethyl 1-(2-fluorobutanoyl)piperidine-4-carboxylate

- Ethyl 1-(2-iodobutanoyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Biologische Aktivität

Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to summarize the available research findings, structure-activity relationships (SAR), and biological evaluations associated with this compound.

Chemical Structure and Properties

This compound is characterized by its piperidine core substituted with a bromobutanoyl group and an ethyl ester. Its chemical formula is C12H16BrN1O2 with a molecular weight of approximately 286.16 g/mol. The presence of the bromine atom enhances its electrophilic character, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of piperidine can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer types, including leukemia and solid tumors .

- Neuropharmacological Effects : Piperidine derivatives are often explored for their potential as GABA reuptake inhibitors, which can be beneficial in treating neurological disorders such as epilepsy and anxiety .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications on the piperidine ring and the acyl substituents significantly impact biological activity. For instance:

- Substituent Variations : The introduction of halogens (like bromine) or alkyl groups at specific positions on the piperidine ring has been shown to enhance binding affinity to target receptors or enzymes involved in disease processes .

- Functional Groups : The presence of electron-withdrawing groups such as bromine at the 2-position of the butanoyl chain increases lipophilicity and may improve cellular uptake, thus enhancing biological activity .

Case Studies

Several case studies have been documented regarding the biological evaluation of piperidine derivatives:

- Antiproliferative Studies : A study involving various piperidine derivatives demonstrated that compounds with a bromobutanoyl substituent exhibited IC50 values below 10 µM against certain cancer cell lines, indicating potent antiproliferative properties .

- Neuropharmacological Screening : In another study focusing on GABA transporters, certain piperidine derivatives showed selective inhibition profiles that could be beneficial for treating CNS disorders. This compound was evaluated alongside other derivatives, showing promising results in modulating GABAergic signaling .

Research Findings

The following table summarizes key findings from recent studies on this compound and related compounds:

| Compound Name | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antiproliferative | <10 | Effective against leukemia cell lines |

| Related Piperidine Derivative | GABA Reuptake Inhibition | 15 | Selective for mGAT3 |

| Other Analogues | Cytotoxicity | >50 | Considered inactive in non-malignant cells |

Eigenschaften

IUPAC Name |

ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-9(6-8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCARHCJUWJJHQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)C(=O)OCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.